3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound that features both pyrazole and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 1-ethylpyrazole with a suitable alkylating agent to introduce the oxypropyl group. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethylpyrazol-4-yl)propylamine
- 5,5-Dimethylimidazolidine-2,4-dione
- 1-Ethyl-4-(propylamino)pyrazole
Uniqueness
3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combined pyrazole and imidazolidine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-4-16-9-10(8-14-16)20-7-5-6-17-11(18)13(2,3)15-12(17)19/h8-9H,4-7H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQOFOFVWOJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCCCN2C(=O)C(NC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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